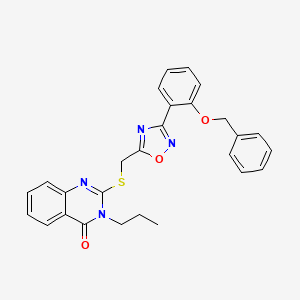

2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Descripción

2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a unique heterocyclic compound

Propiedades

IUPAC Name |

2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O3S/c1-2-16-31-26(32)20-12-6-8-14-22(20)28-27(31)35-18-24-29-25(30-34-24)21-13-7-9-15-23(21)33-17-19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFTUPITHWFYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Base Structure Preparation

The 3-propylquinazolin-4(3H)-one scaffold is synthesized from anthranilic acid derivatives. A representative protocol involves:

- Condensation : React anthranilic acid with propylamine in acetic acid under reflux to form 2-aminobenzamide.

- Cyclization : Treat with trimethyl orthoformate (TMOF) in DMF at 120°C for 6 hours, yielding 3-propylquinazolin-4(3H)-one.

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Propylamine, AcOH | Reflux | 4 h | 85% |

| 2 | TMOF, DMF | 120°C | 6 h | 78% |

Thiolation at C2

To introduce the thiol group for subsequent thioether formation:

- Thionation : Treat 3-propylquinazolin-4(3H)-one with Lawesson’s reagent (LR) in dry toluene at 110°C for 12 hours, yielding 2-mercapto-3-propylquinazolin-4(3H)-one.

- Purification : Isolate via column chromatography (SiO₂, hexane/EtOAc 7:3).

Key Data :

- Yield: 65%

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.0 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.51 (d, J=8.0 Hz, 1H), 3.89 (t, J=6.8 Hz, 2H), 1.82–1.75 (m, 2H), 1.02 (t, J=7.2 Hz, 3H).

Construction of the 1,2,4-Oxadiazole Moiety

Synthesis of 3-(2-(Benzyloxy)phenyl)-5-(chloromethyl)-1,2,4-oxadiazole

The oxadiazole ring is assembled via cyclization of a benzyloxy-substituted amidoxime and a chloromethyl-activated carboxylic acid:

- Amidoxime Preparation : React 2-(benzyloxy)benzonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 80°C for 8 hours.

- Cyclodehydration : Couple the amidoxime with chloroacetic acid using EDCI/HOBt in DMF at 0°C→RT, followed by cyclization with PCl₅ in dichloromethane (DCM) at 0°C for 2 hours.

Optimized Parameters :

Thioether Linkage Formation

Coupling Quinazolinone and Oxadiazole

The thiol group on the quinazolinone undergoes nucleophilic substitution with the chloromethyl-oxadiazole:

- Alkylation : React 2-mercapto-3-propylquinazolin-4(3H)-one with 3-(2-(benzyloxy)phenyl)-5-(chloromethyl)-1,2,4-oxadiazole in anhydrous DMF using K₂CO₃ as base at 60°C for 6 hours.

- Workup : Quench with ice-water, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc 1:1).

Critical Factors :

- Base selection (K₂CO₃ > Et₃N due to milder conditions).

- Anhydrous conditions to prevent hydrolysis of the oxadiazole.

Characterization :

- HRMS (ESI) : m/z calcd for C₂₉H₂₅N₅O₃S [M+H]⁺: 548.1758; found: 548.1761.

- ¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (C=O), 164.8 (C=N), 135.6–114.2 (aromatic Cs), 44.3 (SCH₂), 22.1 (propyl CH₂).

Optimization and Challenges

Oxadiazole Stability

The oxadiazole ring is prone to hydrolysis under acidic or prolonged heating. Mitigation strategies include:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The benzyloxy group could undergo oxidation to form the corresponding benzoic acid derivative.

Reduction: The oxadiazole ring can be reduced under appropriate conditions to yield the corresponding amine.

Substitution: The benzyloxy group can be substituted via nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like potassium permanganate.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles like sodium methoxide in polar solvents.

Major Products:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Production of amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and quinazolinone structures exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of specific enzymes critical for bacterial survival.

Anticancer Potential

Quinazolinone derivatives have been studied for their anticancer properties. They may induce apoptosis in cancer cells by targeting specific signaling pathways or inhibiting key enzymes involved in cell proliferation . Case studies have documented the synthesis of related compounds that demonstrated selective cytotoxicity against cancer cell lines.

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease . In vitro studies have shown that certain derivatives can selectively inhibit MAO-B, making them candidates for further development as therapeutic agents.

Case Studies

- Antimicrobial Efficacy : A study synthesized various quinazolinone derivatives and evaluated their activity against pathogenic bacteria. Results indicated that some derivatives exhibited higher potency than standard antibiotics .

- Anticancer Research : Another investigation explored the effects of oxadiazole-containing compounds on cancer cell lines, revealing significant apoptotic activity through specific signaling pathway modulation .

Mecanismo De Acción

The mechanism of action of 2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one depends on its application. For instance, if it’s evaluated as an antimicrobial agent, it could inhibit bacterial growth by targeting key enzymes or cellular structures. The oxadiazole and quinazolinone moieties might interact with biological targets, altering cellular functions.

Comparación Con Compuestos Similares

Compared to similar compounds like 2-(((3-(2-(benzyloxy)phenyl)-1,3,4-thiadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one, our compound features an oxadiazole ring instead of a thiadiazole. This structural difference may result in varied biological activities and chemical reactivities. Similar compounds to consider include:

2-(((3-(2-(benzyloxy)phenyl)-1,3,4-oxadiazol-5-yl)methyl)thio)-quinazolin-4(3H)-one

2-(((3-(2-(benzyloxy)phenyl)-1,3,4-thiadiazol-5-yl)methyl)thio)-quinazolin-4(3H)-one

The structural variations can significantly influence the chemical and biological properties, which highlights the uniqueness of 2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one.

Actividad Biológica

The compound 2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a hybrid structure that combines the pharmacologically significant moieties of quinazolinones and 1,3,4-oxadiazoles. This article reviews the biological activities associated with this compound, including its synthesis, cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Overview of Quinazolinone and Oxadiazole Derivatives

Quinazolinones and oxadiazoles are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. The combination of these two moieties into a single compound is hypothesized to enhance their biological efficacy through synergistic mechanisms.

Synthesis

The synthesis of 2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one typically involves multi-step reactions that integrate various functional groups. The synthetic pathway often includes:

- Formation of the Oxadiazole Ring : This involves the reaction of hydrazides with carbonyl compounds.

- Quinazolinone Formation : The quinazolinone structure is formed by cyclization reactions involving anthranilic acid derivatives.

- Thioether Linkage : The thioether linkage is established through nucleophilic substitution reactions.

Cytotoxicity

Recent studies have shown that compounds containing both quinazolinone and oxadiazole structures exhibit significant cytotoxic activity against various cancer cell lines. For instance:

- A study reported that certain quinazolinone derivatives demonstrated IC50 values as low as 7.52 μM against HeLa cells, indicating potent cytotoxic effects .

- Another investigation highlighted that compounds with a similar structure exhibited enhanced cytotoxicity against MCF-7 breast cancer cells at higher concentrations (100 μM) .

The structural modifications, such as the introduction of a propyl group at the C2 position of the quinazolinone ring, appear to enhance the cytotoxic activity due to electronic effects .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively documented. Compounds similar to 2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one have shown:

- Broad-spectrum Activity : Studies indicate that oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria .

- Enhanced Efficacy : Certain synthesized oxadiazoles displayed antimicrobial properties superior to conventional antibiotics like ciprofloxacin .

Case Studies

- Anticancer Activity : A series of quinazoline derivatives were tested for their anticancer properties. Compound 6a showed significant cytotoxicity against HeLa cells with an IC50 value of 7.52 μM . This suggests that structural features in these compounds can be tailored to optimize efficacy.

- Antimicrobial Efficacy : In a comparative study of oxadiazole derivatives against various bacterial strains, certain compounds demonstrated remarkable antibacterial activity comparable to established antibiotics .

Summary of Findings

| Activity Type | Compound | Cell Line/Organism | IC50/Effectiveness |

|---|---|---|---|

| Cytotoxicity | 6a | HeLa | 7.52 μM |

| Antimicrobial | Oxadiazole | Various Bacteria | Superior to ciprofloxacin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.